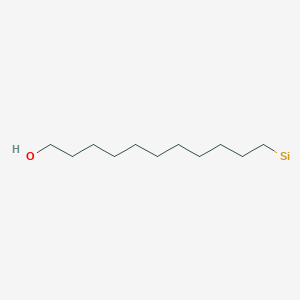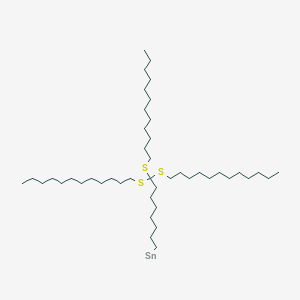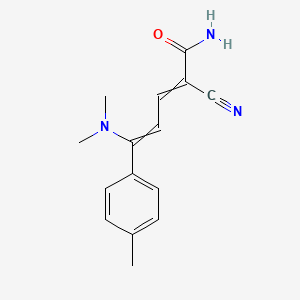
2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide is an organic compound that features a cyano group, a dimethylamino group, and a penta-2,4-dienamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the penta-2,4-dienamide backbone: This can be achieved through a series of aldol condensations and subsequent dehydration reactions.
Introduction of the cyano group: This step might involve the use of cyanide sources such as sodium cyanide or potassium cyanide under controlled conditions.
Addition of the dimethylamino group: This can be done through nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the penta-2,4-dienamide backbone.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The dimethylamino group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the manufacture of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, in a biochemical context, the compound might interact with specific enzymes or receptors, modulating their activity. The cyano and dimethylamino groups could play key roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide: Lacks the methyl group on the phenyl ring.
2-Cyano-5-(dimethylamino)-5-(4-chlorophenyl)penta-2,4-dienamide: Contains a chlorine atom instead of a methyl group.
Uniqueness
The presence of the 4-methylphenyl group in 2-Cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide may confer unique steric and electronic properties, potentially affecting its reactivity and interactions in various applications.
Propiedades
Número CAS |
54818-66-5 |
|---|---|
Fórmula molecular |
C15H17N3O |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
2-cyano-5-(dimethylamino)-5-(4-methylphenyl)penta-2,4-dienamide |
InChI |
InChI=1S/C15H17N3O/c1-11-4-6-12(7-5-11)14(18(2)3)9-8-13(10-16)15(17)19/h4-9H,1-3H3,(H2,17,19) |
Clave InChI |
QIGALTZZKOYINO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=CC=C(C#N)C(=O)N)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


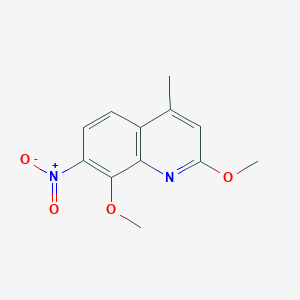
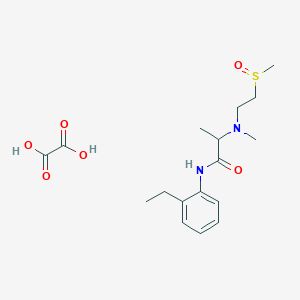
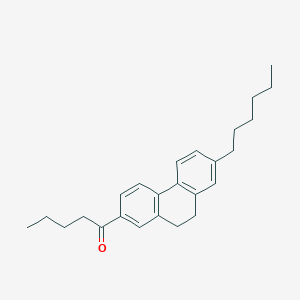
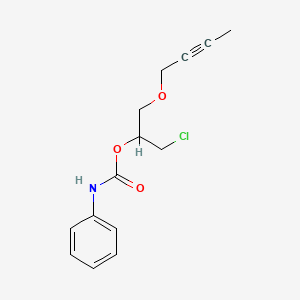
![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-[3-[(3-pentylthiiran-2-yl)methyl]thiiran-2-yl]octanamide](/img/structure/B14648848.png)
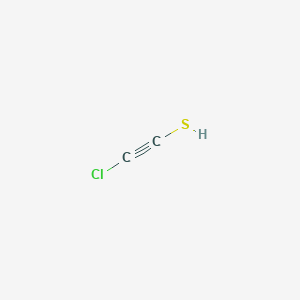
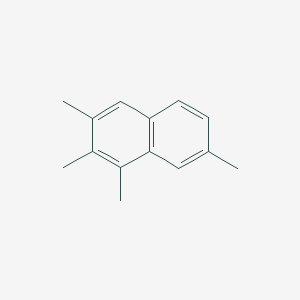
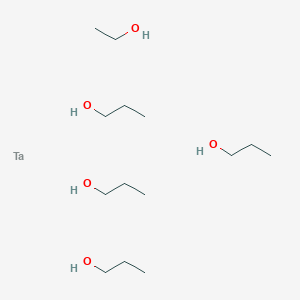
![[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene](/img/structure/B14648891.png)

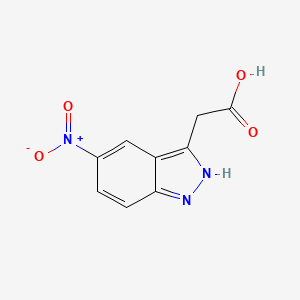
![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)
